molecular formula C20H21N3O3S B2913169 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide CAS No. 1798419-90-5

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide

Cat. No. B2913169
CAS RN: 1798419-90-5
M. Wt: 383.47
InChI Key: BGJYKLPHAYPAQD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Surface Analysis : A study by (Prabhuswamy et al., 2016) synthesized a related compound, 5-(3, 4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carboxamide. The crystal structure was determined using X-ray diffraction, providing insights into the molecular and crystal structure stabilized by hydrogen bond interactions.

Application in Drug Synthesis

  • Antimicrobial Activity : A study by (Elmagd et al., 2017) used a precursor similar to the compound for the synthesis of various heterocyclic compounds, including imidazole, which showed antimicrobial activity.

Potential in Treatment Research

  • Anti-Rheumatic Potential : (Sherif & Hosny, 2014) synthesized a compound with structural similarities for the treatment of rheumatism. The compound showed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model.

Organic Sensitizers for Solar Cells

  • Solar Cell Applications : (Kim et al., 2006) discusses the synthesis of novel organic sensitizers for solar cell applications. The study includes functionalized unsymmetrical organic sensitizers with a structure incorporating elements similar to the compound , demonstrating high efficiency in solar energy conversion.

Exploration of Optical Properties

  • Nonlinear Optical Limiting : (Anandan et al., 2018) synthesized thiophene dyes with structures related to the compound. These were studied for their potential in optoelectronic devices, demonstrating significant nonlinear absorption and optical limiting behavior.

Bioconjugation in Polymer Science

  • RAFT Synthesis for Bioconjugation : (Rossi et al., 2008) successfully synthesized acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups for bioconjugation. This research is indicative of the broader potential for using acrylamide derivatives in polymer science.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-7-5-14(12-17(16)26-2)6-8-20(24)21-10-9-19-22-13-15(23-19)18-4-3-11-27-18/h3-8,11-13H,9-10H2,1-2H3,(H,21,24)(H,22,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJYKLPHAYPAQD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC=C(N2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC=C(N2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide

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